5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one -

5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Catalog Number: EVT-5141418
CAS Number:
Molecular Formula: C22H23NO4S2
Molecular Weight: 429.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Physical and Chemical Properties Analysis
  • Antimicrobial Activity: Rhodanines have shown promising activity against various bacterial and fungal strains. [, , ] 5-[4-(Benzyloxy)-3-ethoxybenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one could be investigated for similar properties.
  • Antiviral Activity: Some rhodanine derivatives exhibit antiviral activity against flaviviruses by inhibiting the guanylyltransferase enzyme. [] Further research could investigate the antiviral potential of the target compound.
  • Anticancer Activity: The rhodanine scaffold is being explored for developing anticancer agents. [, ] The target compound, with its unique substituents, could be tested for its potential anticancer effects.

3-(2-Phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Compound Description: This compound serves as a core structure for developing medical and veterinary drugs, notably within the rhodanine class, which contains 4-oxo-2-thioxo-1,3-thiazolidine residues. Research has focused on enhancing its biopharmaceutical properties, particularly solubility and bioavailability, through the formation of a clathrate complex with β-cyclodextrin. This complex demonstrated significantly improved bioavailability compared to the parent compound [].

(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e)

Compound Description: This compound emerged as a lead compound and a nanomolar inhibitor of the protein kinase DYRK1A (IC50 0.028 μM) []. DYRK1A is implicated in neurological and oncological disorders, making its inhibition a potential therapeutic target.

5-[(2E)-3-(2-Furyl)prop-2-enylidene]-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one (CU-3)

Compound Description: This compound exhibits selective and potent inhibition of diacylglycerol kinase α (DGKα) with an IC50 of 0.6 μM []. DGKα is involved in cancer cell proliferation and immune system suppression. CU-3 demonstrated apoptosis induction in cancer cells and enhanced interleukin-2 production in T cells, highlighting its potential as an anti-cancer drug candidate.

(E)-{3-[5-(4-tert-Butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid} (BG-323)

Compound Description: Identified as a potent inhibitor of the dengue virus NS5 RNA capping enzyme, BG-323 targets the GTP-binding and guanylyltransferase activities []. It exhibited antiviral activity against dengue, West Nile, and yellow fever viruses in cell culture.

Compound Description: These two compounds serve as precursors for synthesizing a series of 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives, investigated for their inhibitory potential against aldose reductase (AR) and aldehyde reductase (ALR) [, ]. AR plays a critical role in converting glucose to sorbitol, making its inhibition a potential therapeutic approach for managing diabetic complications.

Properties

Product Name

5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

IUPAC Name

(5Z)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C22H23NO4S2

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C22H23NO4S2/c1-3-26-19-13-17(9-10-18(19)27-15-16-7-5-4-6-8-16)14-20-21(24)23(11-12-25-2)22(28)29-20/h4-10,13-14H,3,11-12,15H2,1-2H3/b20-14-

InChI Key

PALWYBNKIAJTQS-ZHZULCJRSA-N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCOC)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCOC)OCC3=CC=CC=C3

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCOC)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.